molecular formula C19H24N2O3 B2925523 1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one CAS No. 1421514-89-7

1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2925523
CAS No.: 1421514-89-7
M. Wt: 328.412
InChI Key: CKLMTUKLVMYYTP-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one (CAS 1421514-89-7) is a chemical compound with the molecular formula C 19 H 24 N 2 O 3 and a molecular weight of 328.41 g/mol . This reagent features a hybrid structure incorporating both tetrahydroquinoline and pyrrolidin-2-one moieties, which are privileged scaffolds in medicinal chemistry. The tetrahydroquinoline core is a significant structural component found in a myriad of biologically active compounds and approved pharmaceuticals, including the antiarrhythmic agent nicainoprol, the schistosomicide oxamniquine, and the antiviral antibiotic virantmycin . This history makes derivatives like this compound valuable intermediates in drug discovery and pharmaceutical research for exploring new therapeutic agents. The compound is offered as a solid with a predicted density of 1.253±0.06 g/cm³ at 20 °C . As a sophisticated organic building block, it is intended for use in chemical synthesis, library development, and structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop novel molecules targeting a wide range of conditions, given the known pharmacological relevance of its constituent parts. All products are strictly for Research Use Only and are not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c22-18-12-15(13-21(18)16-7-10-24-11-8-16)19(23)20-9-3-5-14-4-1-2-6-17(14)20/h1-2,4,6,15-16H,3,5,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLMTUKLVMYYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3CC(=O)N(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Tetrahydroquinoline Moiety: This step may involve the reduction of quinoline derivatives.

    Attachment of the Oxane Ring: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure the desired reactions occur efficiently.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

a. 1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (Compound 58, )
  • Structure: Lacks the pyrrolidin-2-one and oxan-4-yl groups. The tetrahydroquinoline is directly linked to a methylpiperidine.
  • Synthesis: Prepared via reductive amination of 1,2,3,4-tetrahydroquinoline 54 with 1-methylpiperidin-4-one 55 using sodium triacetoxyborohydride and acetic acid .
  • The methylpiperidine may confer basicity, influencing pharmacokinetics.
b. tert-Butyl 4-(3,4-Dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate (Compound 59, )
  • Structure: Features a dihydroquinoline linked to a piperidine via a tert-butyl carbamate group.
  • Synthesis : Derived from 54 and tert-butyl 4-oxopiperidine-1-carboxylate 56 under reductive conditions .
  • Key Differences: The tert-butyl carbamate introduces steric bulk, which might hinder membrane permeability. The dihydroquinoline (vs. tetrahydroquinoline) has reduced saturation, altering electronic properties.
c. 4-(Oxolan-2-yl)pyrrolidin-2-one ()
  • Structure : Contains a pyrrolidin-2-one core with an oxolane (tetrahydrofuran) substituent. Molecular weight: 133.15 g/mol.
  • Key Differences: Simpler structure without the tetrahydroquinoline-carbonyl group. The smaller size and lack of aromaticity likely reduce binding to hydrophobic targets.

Functional Group Impact

  • Pyrrolidin-2-one : Present in both the target compound and 4-(oxolan-2-yl)pyrrolidin-2-one , this lactam enhances hydrogen-bond acceptor capacity, improving interactions with enzymes or receptors.
  • Oxan-4-yl vs. Piperidine/Pyrrolidine : The oxan-4-yl group (tetrahydropyran) offers improved solubility over piperidine due to its ether oxygen, which can engage in water-mediated hydrogen bonds .
  • Tetrahydroquinoline-Carbonyl: This moiety, absent in simpler analogs like compound 58, introduces planar aromaticity and rigidity, favoring interactions with flat binding pockets (e.g., ATP sites in kinases) .

Biological Activity

1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's molecular structure can be described by its IUPAC name and formula:

  • IUPAC Name : 1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one
  • Molecular Formula : C₁₄H₁₅N₃O₃

This compound features a pyrrolidinone core linked to an oxane and a tetrahydroquinoline moiety, which may contribute to its pharmacological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, tetrahydroquinoline derivatives have shown the ability to scavenge free radicals and reduce oxidative stress in various biological systems . This suggests that 1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one may possess comparable antioxidant activities.

Neuroprotective Effects

Studies have demonstrated that tetrahydroquinoline derivatives can exert neuroprotective effects. For example, they have been shown to inhibit neuronal apoptosis and promote cell survival in models of neurodegenerative diseases . The presence of the tetrahydroquinoline structure in this compound may enhance its potential as a neuroprotective agent.

Antimicrobial Activity

Preliminary investigations into related compounds suggest antimicrobial properties. Compounds containing a pyrrolidinone ring have been associated with antibacterial and antifungal activities . Further studies are required to evaluate the specific antimicrobial efficacy of 1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one against various pathogens.

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Study Demonstrated significant free radical scavenging activity in vitro.
Neuroprotection Research Showed inhibition of apoptosis in neuronal cells treated with neurotoxic agents.
Antimicrobial Evaluation Indicated potential antibacterial activity against Gram-positive bacteria.

The exact mechanism of action for 1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one remains to be fully elucidated. However, it is hypothesized that the compound may interact with various cellular pathways involved in oxidative stress response and cell survival signaling. The structural components likely play critical roles in these interactions.

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